molecular formula C7H4ClNO3 B6282109 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-29-3

2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6282109
CAS No.: 332099-29-3
M. Wt: 185.6
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Description

2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furan-pyrrole core with a carboxylic acid group at position 5 and a chlorine substituent at position 2. The parent compound, 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), is a known inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, a co-agonist of the NMDA receptor (NMDAR). Inhibition of DAAO elevates D-serine levels, enhancing NMDAR-mediated synaptic plasticity and cognitive functions .

Properties

CAS No.

332099-29-3

Molecular Formula

C7H4ClNO3

Molecular Weight

185.6

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a pyrrole derivative under specific conditions. For example, the reaction of 2-chlorofuran with pyrrole-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furo[3,2-b]pyrrole derivatives .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C7_7H4_4ClNO3_3
  • Molecular Weight : 185.56 g/mol
  • SMILES : C1=C(NC2=C1OC(=C2)Cl)C(=O)O
  • InChIKey : AFEBFEJAYWJLIR-UHFFFAOYSA-N

Chemical Research Applications

2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules with specific properties.

Synthesis and Derivatives

  • The compound can be synthesized through various methods, including condensation reactions involving appropriate precursors under controlled conditions. This versatility facilitates the creation of derivatives that can exhibit enhanced properties or activities.

Case Study: Synthesis of Antibacterial Derivatives

A study demonstrated the synthesis of multiple derivatives of furo[3,2-b]pyrrole compounds, including 2-chloro derivatives. These derivatives were evaluated for their antibacterial activities against Escherichia coli and Micrococcus luteus, showing promising results that suggest potential applications in developing new antibacterial agents .

Biological Applications

The compound has been investigated for its biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that certain derivatives of furo[3,2-b]pyrrole exhibit significant antibacterial activity. For instance, compounds derived from this compound were found to inhibit bacterial growth effectively, with mechanisms potentially involving enzyme inhibition or receptor occupation .

Anticancer Potential

The structural features of this compound suggest it may interact with biological targets relevant to cancer therapy. Preliminary studies are exploring its potential as a lead compound in drug development aimed at targeting specific cancer cell lines.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its therapeutic potential.

Drug Development

The compound's unique properties make it a candidate for further investigation in drug development pipelines. Its ability to modulate biological pathways suggests possible applications in treating various diseases, including infections and cancer.

Industrial Applications

Beyond research and medicinal uses, this compound also has potential applications in materials science.

Advanced Materials Development

The unique chemical structure allows for the incorporation of this compound into advanced materials that may possess desirable electrical or optical properties. This could lead to innovations in fields such as electronics or photonics.

Mechanism of Action

The mechanism of action of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Core Heterocycle Modifications

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) Furan-Pyrrole None (parent compound) C₇H₅NO₃ 151.12 DAAO inhibition; cognitive enhancement
2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid Furan-Pyrrole Cl at position 2 C₇H₄ClNO₃ 185.57* Hypothesized DAAO inhibition (inferred from structural analogs)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) Thiophene-Pyrrole None C₇H₅NO₂S 167.18 DAAO inhibition; modulates oxidative stress
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid Furan-Pyrrole Br at position 2 C₇H₄BrNO₃ 230.02 Synthetic intermediate; potential antimicrobial activity (inferred)

Notes:

  • *Calculated molecular weight based on parent compound (C₇H₅NO₃) + Cl (35.45 g/mol).
  • TPC replaces the furan oxygen with sulfur, altering lipophilicity and electronic properties, which may influence blood-brain barrier penetration .

Derivatives: Functional Group Modifications

Compound Name Substituents Key Modifications Biological Activity References
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate Methyl ester at C5 Prodrug form of SUN Improved bioavailability; ester hydrolysis releases active carboxylic acid
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate Ethyl ester + F at C6 Fluorine enhances metabolic stability Potential CNS-targeted prodrug (inferred)
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Methyl at C4 Steric hindrance at C4 Unclear; may affect enzyme binding
3-Phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Phenethyl at C3 Hydrophobic extension Potential enhanced receptor interaction (inferred)

Functional Comparison in DAAO Inhibition

  • SUN (Parent Compound) : Reduces DAAO activity by >50% in rodents, increasing hippocampal D-serine levels and enhancing NMDAR-dependent long-term potentiation (LTP) and memory consolidation .
  • 2-Chloro Derivative : Chlorine’s electronegativity may strengthen hydrogen bonding with DAAO’s FAD cofactor, improving inhibitory potency (theorized).
  • 2-Bromo Derivative : Bromine’s larger size could reduce binding efficiency but increase half-life due to slower metabolism .

Cognitive Enhancement

  • SUN administration (30 mg/kg) in rats increased hippocampal theta rhythm amplitude (linked to memory) by 40% and improved recognition memory by 60% .
  • TPC showed similar DAAO inhibition but required higher doses (50 mg/kg) for comparable cognitive effects, suggesting reduced CNS penetration .

Biological Activity

2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H4ClNO3
  • SMILES : C1=C(NC2=C1OC(=C2)Cl)C(=O)O
  • InChI : InChI=1S/C7H4ClNO3/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from furo[3,2-b]pyrrole derivatives. The process often includes hydrolysis and decarboxylation steps to yield the final product, as described in various studies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli : Minimum inhibitory concentration (MIC) values were reported in the range of 50 µM.
  • Micrococcus luteus : The compound showed promising activity with MIC values indicating effective antibacterial properties .

Analgesic and Anti-inflammatory Effects

Studies have demonstrated that derivatives of furo[3,2-b]pyrrole, including this compound, possess analgesic and anti-inflammatory activities. These effects are attributed to the compound's ability to inhibit specific enzymes involved in pain pathways .

Neuroprotective Potential

The compound has also shown potential in neuroprotection by inhibiting D-amino acid oxidase (DAO), which is relevant in treating neurodegenerative diseases such as schizophrenia. This property highlights its potential as a therapeutic agent in neurology .

Case Studies

StudyFindings
Zemanova et al. (2017)Synthesized several furo[3,2-b]pyrrole derivatives and evaluated their antibacterial activity against E. coli and M. luteus. Notably, compound 5c exhibited strong activity with an MIC < 20.48 mM.
Hemetsberger–Knittel & Ketcham (2023)Investigated the analgesic and anti-inflammatory effects of furo[3,2-b]pyrrole derivatives, noting significant inhibition of pain pathways .
Patent Application (2024)Described the use of fused pyrrole carboxylic acids for treating neurodegenerative diseases, emphasizing the role of this compound in DAO inhibition .

Q & A

Basic Research Questions

Q. How can the structure of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid be confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare observed chemical shifts with predicted values from computational models (e.g., density functional theory). For example, the carboxylic acid proton typically appears at δ 10–12 ppm in DMSO-d6 .
  • IR Spectroscopy : Identify characteristic bands for the carboxylic acid group (~1700 cm⁻¹) and chloro-substituted aromatic systems .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₇H₄ClNO₃) via exact mass analysis.
    • Reference Standards : Cross-validate with CAS Registry Number (if available) and MDL identifiers (e.g., MFCD07368660) .

Q. What are the optimal synthetic routes for this compound?

  • Key Steps :

Chlorination : Introduce the chloro substituent at position 2 using POCl₃ or N-chlorosuccinimide under anhydrous conditions .

Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl esters) with NaOH or LiOH in aqueous THF .

  • Catalysts : Use Lewis acids like AlCl₃ to enhance regioselectivity during cyclization of the furo-pyrrole core .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the chloro group .
  • Safety Protocols :

  • Wear nitrile gloves and goggles to avoid skin/eye irritation (H315, H319) .
  • Use fume hoods to minimize inhalation risks (H335) .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during functionalization of the furo-pyrrole core?

  • Issue : Competing reactions at positions 2, 3, and 5 due to electron-rich aromatic systems.
  • Solutions :

  • Directed Metalation : Use directing groups (e.g., boronic esters) to guide substitutions .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Q. How can computational methods aid in studying the bioactivity of this compound?

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the carboxylic acid group’s role in hydrogen bonding .
  • ADMET Prediction : Evaluate pharmacokinetics (e.g., logP, bioavailability) with tools like SwissADME to prioritize in vitro testing .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity in the fused ring system.
  • X-ray Crystallography : Obtain single-crystal structures to validate stereochemistry and substituent positions (see analogous studies in ).

Q. How does pH affect the stability and reactivity of this compound?

  • Experimental Design :

  • Conduct accelerated stability studies at pH 3–9 (buffered solutions, 40°C). Monitor degradation via HPLC.
  • Key Insight : The carboxylic acid group may deprotonate at pH > 5, altering solubility and reactivity .

Q. What strategies minimize byproducts during large-scale synthesis?

  • Process Optimization :

  • Use flow chemistry to control exothermic reactions (e.g., chlorination).
  • Employ scavenger resins to trap unreacted reagents .

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